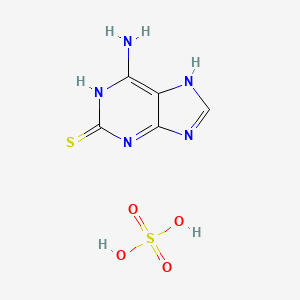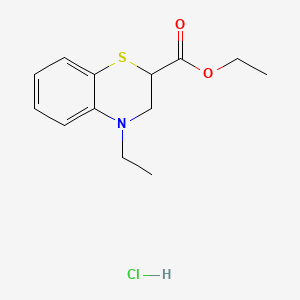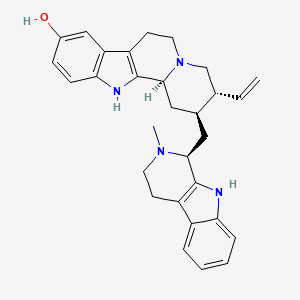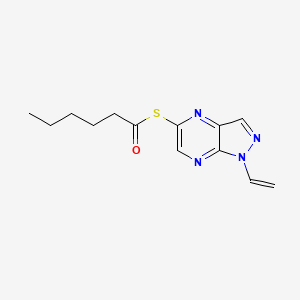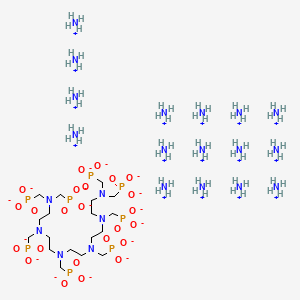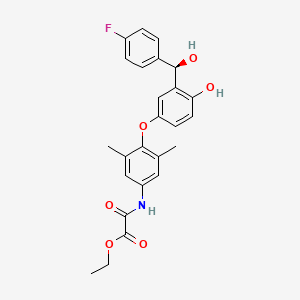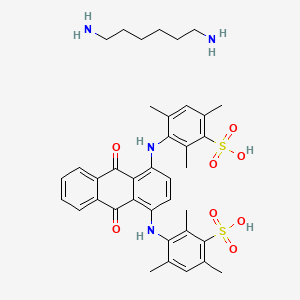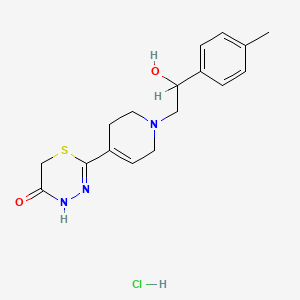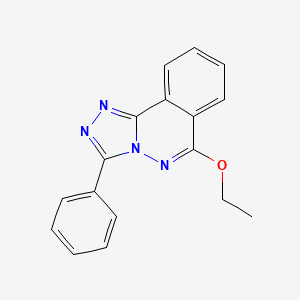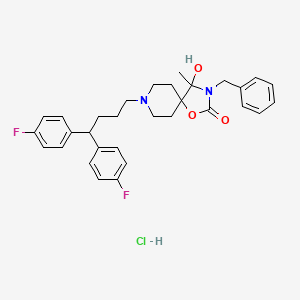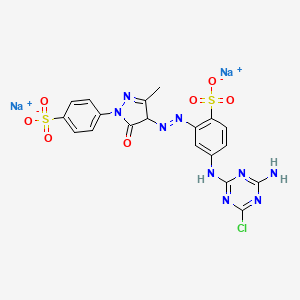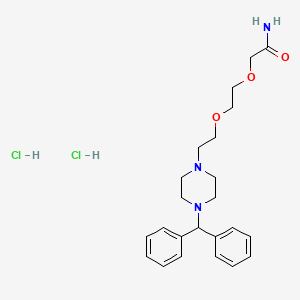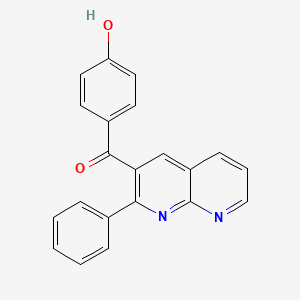
Methanone, (4-hydroxyphenyl)(2-phenyl-1,8-naphthyridin-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (4-hydroxyphenyl)(2-phenyl-1,8-naphthyridin-3-yl)- is a complex organic compound with a unique structure that combines a hydroxyphenyl group and a phenyl-naphthyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-hydroxyphenyl)(2-phenyl-1,8-naphthyridin-3-yl)- typically involves the reaction of 4-hydroxybenzophenone with 2-phenyl-1,8-naphthyridine under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and under microwave-assisted conditions to enhance the reaction rate and yield .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-hydroxyphenyl)(2-phenyl-1,8-naphthyridin-3-yl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the methanone can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the methanone group can produce alcohols.
Scientific Research Applications
Methanone, (4-hydroxyphenyl)(2-phenyl-1,8-naphthyridin-3-yl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Methanone, (4-hydroxyphenyl)(2-phenyl-1,8-naphthyridin-3-yl)- involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of key enzymes involved in the inflammatory response. Its anticancer activity could be related to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(2-Hydroxyphenyl)(4-hydroxyphenyl)methanone: Similar structure but lacks the naphthyridinyl group.
4-Hydroxybenzophenone: Contains the hydroxyphenyl group but lacks the naphthyridinyl and phenyl groups.
Uniqueness
Methanone, (4-hydroxyphenyl)(2-phenyl-1,8-naphthyridin-3-yl)- is unique due to the presence of both the hydroxyphenyl and phenyl-naphthyridinyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
116625-85-5 |
|---|---|
Molecular Formula |
C21H14N2O2 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
(4-hydroxyphenyl)-(2-phenyl-1,8-naphthyridin-3-yl)methanone |
InChI |
InChI=1S/C21H14N2O2/c24-17-10-8-15(9-11-17)20(25)18-13-16-7-4-12-22-21(16)23-19(18)14-5-2-1-3-6-14/h1-13,24H |
InChI Key |
MXENCJAUKCYLPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C3C=CC=NC3=N2)C(=O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



